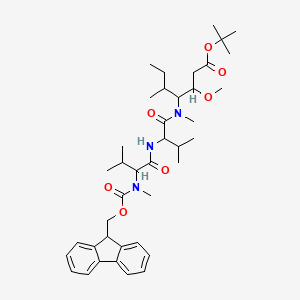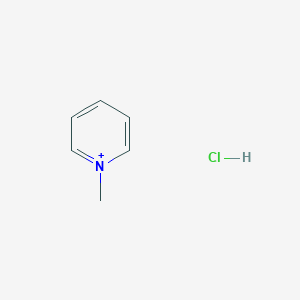
1-Methylpyridin-1-ium hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpyridinium chloride is a quaternary ammonium salt with the chemical formula C₆H₈ClN. It is the N-methylated derivative of pyridine and is classified as a pyridinium salt . This compound is known for its colorless crystalline appearance and is soluble in water. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
1-Methylpyridinium chloride can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with methyl chloride in the presence of a suitable catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the quaternary ammonium salt. Another method involves the use of 4-methylbenzenesulfonic acid as a starting material, which is then reacted with 1-methylpyridine to produce 1-methylpyridinium chloride .
Industrial production methods for 1-methylpyridinium chloride often involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
1-Methylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxide derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids.
Reduction: Reduction of 1-methylpyridinium chloride can lead to the formation of pyridine and methyl chloride. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted pyridinium salts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions produce a variety of substituted pyridinium salts.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-methylpyridinium chloride involves its interaction with molecular targets and pathways in biological systems. As a quaternary ammonium salt, it can interact with cell membranes and proteins, affecting their structure and function. In plants, it is taken up and translocated through the vascular system, where it can influence various physiological processes .
Comparison with Similar Compounds
1-Methylpyridinium chloride can be compared with other similar compounds, such as:
Pyridinium chloride: This compound is similar in structure but lacks the methyl group on the nitrogen atom. It has different chemical properties and reactivity.
N-methylpyridinium iodide: This compound is similar but contains an iodide ion instead of a chloride ion. It has different solubility and reactivity characteristics.
Quaternary ammonium salts: These compounds share the quaternary ammonium structure but have different substituents on the nitrogen atom, leading to variations in their chemical and physical properties
1-Methylpyridinium chloride is unique due to its specific structure and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C6H9ClN+ |
|---|---|
Molecular Weight |
130.59 g/mol |
IUPAC Name |
1-methylpyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C6H8N.ClH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1; |
InChI Key |
QAIGYXWRIHZZAA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


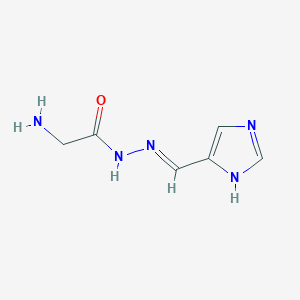


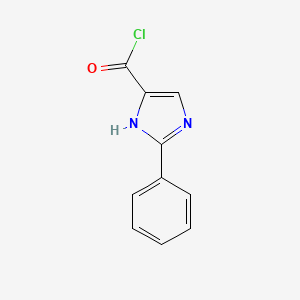
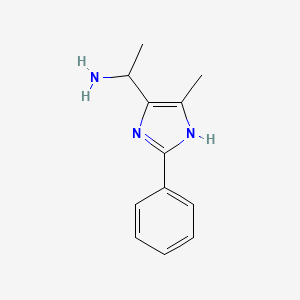
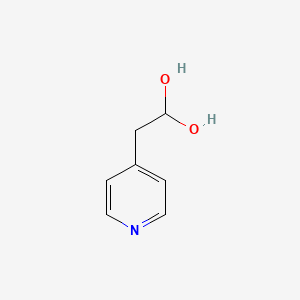
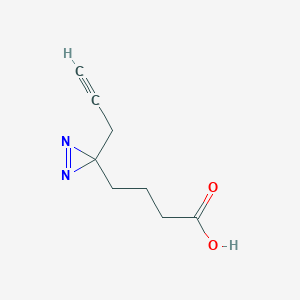
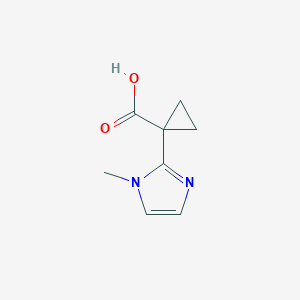
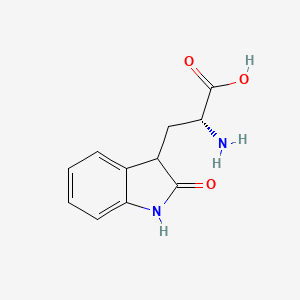

![2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid](/img/structure/B12824990.png)
![1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12825003.png)
![(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B12825017.png)
